molecular formula C19H17NO3S B11793235 Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11793235
M. Wt: 339.4 g/mol
InChI Key: GLUDMWNLWIKIIT-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a methylthiazolyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid.

    Reduction: 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methylthiazol-4-yl)benzoate: Similar structure but lacks the benzyloxy group.

    (2-Methylthiazol-4-yl)acetic acid ethyl ester: Contains a thiazolyl group but differs in the ester and benzoate components.

Uniqueness

Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of both the benzyloxy and methylthiazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 5-(2-methyl-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C19H17NO3S/c1-13-20-17(12-24-13)15-8-9-18(16(10-15)19(21)22-2)23-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3

InChI Key

GLUDMWNLWIKIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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